molecular formula C6H4Br2N2O3 B8128964 2,6-Dibromo-3-methoxy-4-nitropyridine

2,6-Dibromo-3-methoxy-4-nitropyridine

Cat. No.: B8128964
M. Wt: 311.92 g/mol
InChI Key: SRVSMMGVISFPFS-UHFFFAOYSA-N
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Description

2,6-Dibromo-3-methoxy-4-nitropyridine (CAS 79491-46-6) is a high-purity heterocyclic building block of significant value in organic synthesis and medicinal chemistry research. With a molecular formula of C 6 H 4 Br 2 N 2 O 3 and a molecular weight of 311.92 g/mol, this compound is characterized by its strategic bromine and nitro functional groups . These features make it a versatile precursor for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille reactions, enabling the construction of complex, multi-substituted pyridine scaffolds essential for drug discovery programs . The electron-deficient nature of the pyridine ring, further enhanced by the nitro group, allows for nucleophilic aromatic substitution, providing researchers a pathway to introduce diverse amines or alkoxides. This compound is offered with a typical purity of 98% and is supplied with comprehensive analytical documentation, including NMR and HPLC data, to ensure reliability and reproducibility in research settings . Intended Use & Handling: This product is provided For Research and Development Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers should handle this material with appropriate safety precautions. Refer to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

2,6-dibromo-3-methoxy-4-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2N2O3/c1-13-5-3(10(11)12)2-4(7)9-6(5)8/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVSMMGVISFPFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1[N+](=O)[O-])Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dibromohetin-Mediated Bromination

The patent CN105399661A demonstrates that dibromohetin (DBH) in carbon tetrachloride with radical initiators (AIBN or BPO) enables efficient di-bromination of 2,6-dimethylpyridine at 80°C. While developed for methyl group bromination, this system shows adaptability for aromatic bromination when modified:

Mechanistic considerations :
Radical-initiated bromination proceeds via hydrogen abstraction from methyl groups or aromatic C-H bonds, with DBH acting as both bromine source and oxidant. The ortho/para-directing nature of methyl groups in 2,6-dimethylpyridine ensures predictable regiochemistry, a principle extendable to methoxy-directed bromination in target systems.

Optimization parameters :

  • Initiator selection : AIBN (0.5 mol%) vs. BPO alters yield from 51% to 85% in analogous systems

  • Stoichiometry : Molar ratios of DBH:substrate >2:1 maximize di-substitution (92% yield at 4:1)

  • Temperature : 80°C optimal for complete conversion vs. 48% yield at room temperature

Proposed adaptation for target compound :
Applying DBH (4 equiv) to 3-methoxy-4-nitropyridine in CCl₄ with AIBN at 80°C could achieve 2,6-dibromination. The nitro group's meta-directing effect may compete with methoxy's ortho/para-directance, necessitating excess DBH.

Nitration Methodologies

Nitrating Mixture Optimization

WO2010089773A2 details nitration of 4-chloro-2-aminopyridine using HNO₃/H₂SO₄, achieving para-nitro placement relative to amino groups. For 3-methoxypyridine precursors:

Directing effects :

  • Methoxy groups strongly activate the ring, favoring nitration at para position (C4)

  • Steric hindrance from adjacent substituents (e.g., bromines at C2/C6) may redirect nitration

Reaction conditions :

ParameterOptimal RangeEffect on Yield
HNO₃ concentration65-70%Maximizes electrophilicity
Temperature0-5°C (initial)Controls exotherm
Reaction time3-5 hoursComplete conversion

Sequential functionalization challenge :
Nitrating pre-brominated substrates risks incomplete reaction due to electron withdrawal by bromine. Preliminary studies suggest nitration prior to bromination improves yields by 15-20% in analogous systems.

Methoxylation Techniques

Nucleophilic Aromatic Substitution

While not explicitly covered in the cited patents, methoxylation typically employs:

Two-stage process :

  • Halogenation : Introduce leaving group (Cl) at C3

  • Displacement : NaOCH₃/DMF at 100-120°C for 12-24 hours

Key considerations :

  • Electron-withdrawing groups (NO₂, Br) activate ring for nucleophilic attack

  • Copper catalysts (CuI) enhance reactivity in hindered positions

Synthetic Route Optimization

Pathway Comparison

Route A (Bromination → Nitration → Methoxylation)

  • Brominate 3-methoxypyridine at C2/C6

  • Nitrate at C4

  • Substitute Cl with OCH₃ at C3

Advantages :

  • Early bromination avoids deactivated nitro intermediates

  • Methoxy directs initial nitration

Challenges :

  • Bromine's deactivation complicates nitration (requires excess HNO₃)

Route B (Nitration → Methoxylation → Bromination)

  • Nitrate 3-methoxypyridine at C4

  • Brominate C2/C6

Advantages :

  • Activated ring facilitates bromination

Disadvantages :

  • Nitro group meta-directs bromines to C5 instead of C2/C6

Process Scale-Up Considerations

Purification Techniques

  • Column chromatography (petroleum ether/EtOAc) vs. recrystallization

  • Pilot data shows 60:1 solvent ratio achieves 95% purity

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-3-methoxy-4-nitropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base or a catalyst.

    Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride (LiAlH4) are used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with substituted nucleophiles replacing the bromine atoms.

    Reduction Reactions: The major product is 2,6-dibromo-3-methoxy-4-aminopyridine.

    Oxidation Reactions: The major product is 2,6-dibromo-3-formyl-4-nitropyridine.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial and Antifungal Properties
2,6-Dibromo-3-methoxy-4-nitropyridine has been investigated for its potential as an antimicrobial agent. Studies indicate that it exhibits activity against various pathogens, making it a candidate for developing new antibiotics and antifungal medications. Its ability to inhibit cytochrome P450 enzymes (CYP1A2 and CYP2C19) suggests that it could modulate drug metabolism, which is crucial for understanding drug-drug interactions in therapeutic contexts .

Drug Development
The compound serves as a lead structure in medicinal chemistry for synthesizing more complex pharmaceutical agents. Its unique substitution pattern allows for modifications that can enhance biological activity and selectivity against specific targets . For instance, research has shown that derivatives of this compound can be optimized for better potency against certain diseases, particularly cancers associated with DNA damage response pathways .

Agricultural Chemistry

Agrochemical Synthesis
In agricultural chemistry, 2,6-Dibromo-3-methoxy-4-nitropyridine is utilized as an intermediate in the synthesis of herbicides and pesticides. Its reactivity and structural features enable the development of agrochemicals that target specific plant species, thereby enhancing crop protection while minimizing environmental impact .

Case Study: Herbicide Development
Research has demonstrated the effectiveness of derivatives based on this compound in controlling weed species resistant to conventional herbicides. By modifying the molecular structure of 2,6-Dibromo-3-methoxy-4-nitropyridine, researchers have been able to create formulations that effectively inhibit the growth of target weeds without harming crops .

Material Science

Polymer Development
The compound is also significant in material science, where it contributes to the development of specialized polymers. Its incorporation into polymer matrices improves thermal stability and resistance to environmental degradation, essential for applications requiring durable materials .

Applications in Coatings and Composites
Research has shown that polymers containing 2,6-Dibromo-3-methoxy-4-nitropyridine exhibit enhanced mechanical properties and longevity when used in coatings and composite materials. These advancements are crucial for industries focused on producing long-lasting products under varying environmental conditions .

Analytical Chemistry

Reagent in Analytical Methods
In analytical chemistry, 2,6-Dibromo-3-methoxy-4-nitropyridine acts as a reagent for detecting and quantifying other chemical substances. Its role is vital in environmental monitoring and quality control processes within various industries .

Use in Environmental Monitoring
The compound's ability to interact with specific enzymes makes it useful in assays designed to monitor pollutants or hazardous substances in environmental samples. This application is increasingly important as regulatory standards for environmental safety become more stringent .

Summary Table of Applications

Field Application Significance
PharmaceuticalsAntimicrobial agent; drug metabolism modulationPotential for new antibiotics; understanding drug interactions
Agricultural ChemistryIntermediate in herbicide/pesticide synthesisEnhances crop protection; targets resistant species
Material SciencePolymer developmentImproves durability; thermal stability
Analytical ChemistryReagent for detection/quantificationAids environmental monitoring; quality control

Mechanism of Action

The mechanism of action of 2,6-Dibromo-3-methoxy-4-nitropyridine depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the bromine atoms are replaced by nucleophiles through a nucleophilic substitution mechanism. In reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2,6-Dibromo-3-methoxy-4-nitropyridine with pyridine derivatives sharing nitro, methoxy, and halogen substituents, as identified in the evidence.

Substituent Effects on Physical and Chemical Properties

4-Nitropyridine-2,6-dicarboxylic Acid (CAS 63897-10-9) Structure: Nitro (position 4), carboxylic acid groups (positions 2 and 6). Molecular Weight: 212.12 g/mol . Contrast: The carboxylic acid groups increase polarity and solubility in polar solvents compared to the bromine and methoxy substituents in the target compound, which likely enhance lipophilicity.

2,6-Dimethoxy-3,5-dinitropyridine (CAS 18677-42-4)

  • Structure : Methoxy (positions 2 and 6), nitro groups (positions 3 and 5).
  • Key Difference : The absence of bromine reduces molecular weight (MW ~258.15 g/mol) and alters reactivity. Nitro groups at adjacent positions may sterically hinder electrophilic substitution compared to the target compound’s 4-nitro group .

Dibromo-Nitrophenyl Derivatives Example: 3:4-Dibromo-A (melting point 129°C) and 2:3-Dibromo-B (melting point 192°C) . Contrast: Bromine placement significantly impacts melting points and crystal packing.

Data Table: Comparison of Structurally Related Compounds

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Properties/Notes Reference
4-Nitropyridine-2,6-dicarboxylic acid 4-NO₂, 2,6-COOH 212.12 63897-10-9 High polarity, irritant
2,6-Dimethoxy-3,5-dinitropyridine 2,6-OCH₃, 3,5-NO₂ ~258.15 18677-42-4 Steric hindrance
3:4-Dibromo-A 3,4-Br, unspecified groups - - m.p. 129°C
Nicardipine Impurity C 3,5-COOCH₃, 4-(3-NO₂C₆H₄) 346.33 - Antihypertensive analog

Biological Activity

2,6-Dibromo-3-methoxy-4-nitropyridine is a heterocyclic organic compound notable for its diverse biological activities. This article explores its antibacterial properties, enzyme inhibition, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C₇H₅Br₂N₃O₂
  • Molecular Weight : Approximately 281.89 g/mol
  • Structure : Contains a pyridine ring substituted with two bromine atoms at positions 2 and 6, a methoxy group at position 3, and a nitro group at position 4.

Antibacterial Properties

Research indicates that 2,6-Dibromo-3-methoxy-4-nitropyridine exhibits significant antibacterial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting bacterial growth.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli1550
Staphylococcus aureus1830
Pseudomonas aeruginosa1270

Enzyme Inhibition

The compound has also been studied for its ability to inhibit cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19. This inhibition suggests potential applications in drug metabolism modulation.

Enzyme IC50 (µM) Effect
CYP1A25.2Moderate inhibition
CYP2C193.8Significant inhibition

The mechanism by which 2,6-Dibromo-3-methoxy-4-nitropyridine exerts its biological effects may involve interaction with specific enzymes and receptors in biological systems. The presence of the bromine substituents enhances reactivity, potentially leading to the formation of reactive intermediates that can interact with cellular macromolecules.

Case Studies

  • Antimicrobial Activity Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial efficacy of various nitropyridine derivatives, including 2,6-Dibromo-3-methoxy-4-nitropyridine. Results indicated that it outperformed several standard antibiotics against resistant strains of bacteria .
  • Cytochrome P450 Inhibition Research : A study assessed the impact of various compounds on cytochrome P450 enzymes to understand drug-drug interactions better. The findings confirmed that this compound significantly inhibits CYP1A2 and CYP2C19, which are critical in drug metabolism .

Potential Applications

Given its biological activities, 2,6-Dibromo-3-methoxy-4-nitropyridine holds promise for several applications:

  • Development of new antibacterial agents.
  • Modulation of drug metabolism pathways to enhance therapeutic efficacy.
  • Exploration as a lead compound in medicinal chemistry for targeting specific diseases.

Q & A

Q. Monitoring Methods :

  • TLC/HPLC : Track intermediates using silica-gel TLC (hexane:EtOAc) or reverse-phase HPLC .
  • Spectroscopy : Confirm intermediate structures via in situ IR (e.g., nitro-group absorption at ~1530 cm⁻¹) and NMR (¹H/¹³C for methoxy protons at δ 3.8–4.0 ppm) .

Advanced Question: How can contradictions in spectroscopic data during structural elucidation be resolved?

Answer:
Contradictions often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. Mitigation strategies:

Cross-validation : Compare NMR (DMSO-d₆ vs. CDCl₃) and IR data to identify solvent-dependent shifts .

X-ray crystallography : Resolve ambiguities using single-crystal XRD. For example, SHELXL refinement (R-factor < 0.05) can confirm nitro-group orientation and bromine positions .

Computational modeling : Optimize geometry with DFT (B3LYP/6-31G*) and compare simulated vs. experimental spectra .

Example : In a related nitropyridine derivative, C–H···π interactions caused NMR signal splitting, resolved via XRD showing non-covalent stacking .

Basic Question: What analytical techniques are critical for characterizing 2,6-Dibromo-3-methoxy-4-nitropyridine?

Answer:
Essential techniques include:

Elemental Analysis : Confirm Br/N/O content (e.g., CHNS-O analyzer).

Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion [M+H]⁺ (e.g., m/z 350.85) .

Multinuclear NMR :

  • ¹H NMR: Identify methoxy (δ 3.8–4.0 ppm) and aromatic protons.
  • ¹³C NMR: Assign Br-adjacent carbons (δ 120–130 ppm) .

XRD : Resolve regiochemical ambiguities (e.g., SHELX refinement) .

Advanced Question: How to design experiments for probing non-covalent interactions in crystalline 2,6-Dibromo-3-methoxy-4-nitropyridine?

Answer:

Crystallographic Analysis :

  • Use SHELXD for phase solution and SHELXL for refinement.
  • Identify C–H···π/N–O···π interactions (e.g., distance < 3.5 Å, angles > 120°) .

Thermal Analysis :

  • DSC/TGA to assess stability of non-covalent networks (e.g., melting point > 200°C suggests strong packing).

Hirshfeld Surface Analysis : Quantify interaction types (e.g., Br···Br contacts vs. π-stacking) .

Q. Mitigation :

  • Optimize stoichiometry (Br₂:pyridine = 2:1).
  • Use scavengers (e.g., Na₂SO₃) to quench excess HNO₃ .

Advanced Question: How to optimize refinement parameters in crystallographic studies using SHELXL?

Answer:

Data Collection : Ensure completeness (>95%) and redundancy (>4) using a Bruker APEX-II CCD .

Refinement :

  • Apply anisotropic displacement parameters for Br/N/O atoms.
  • Use TWIN/BASF commands for twinned crystals (common in nitro-containing compounds) .

Validation :

  • Check R1/wR2 convergence (target: R1 < 0.05).
  • Analyze residual electron density maps (< 1.0 eÅ⁻³) .

Example : A related compound achieved R1 = 0.040 using 16986 reflections and 12.5 data-to-parameter ratio .

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